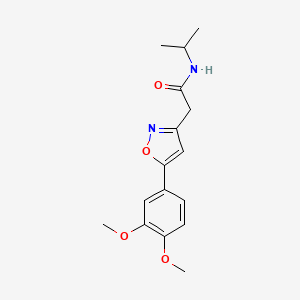

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

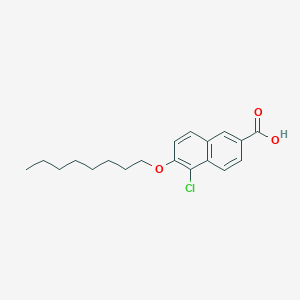

The compound “2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 3,4-dimethoxyphenyl group and an acetyl group that contains an isopropylamine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 3,4-dimethoxyphenyl group, and the isopropylacetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The presence of the acetamide group could also allow for reactions involving the carbonyl group or the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the isoxazole ring might contribute to its aromaticity and stability, the 3,4-dimethoxyphenyl group might influence its lipophilicity and membrane permeability, and the isopropylacetamide group could affect its hydrogen bonding capabilities .Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized through amidation reactions and further transformed into isoxazolidine and isoxazoline derivatives via 1,3-dipolar cycloaddition, exhibit notable corrosion prevention efficiencies. These compounds were tested for their ability to prevent corrosion on steel in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies, particularly at 50 ppm concentration in acidic conditions. This research opens avenues for exploring isoxazole derivatives, like 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide, in corrosion prevention applications (Yıldırım & Cetin, 2008).

Potential in Drug Development

A novel five-lipoxygenase activity protein (FLAP) inhibitor, characterized by excellent pharmacokinetic properties, showcases the utility of isoxazole derivatives in drug development. The compound demonstrates selective inhibition of FLAP, a key enzyme in the leukotriene synthesis pathway, which is implicated in various inflammatory and allergic responses. This highlights the potential for derivatives like this compound in creating new therapeutic agents (Latli et al., 2015).

Cardioactivity and Antihypertensive Potential

Isoxazole derivatives have been explored for their vasodilatory effects, with certain compounds showing comparable potency to nifedipine, a well-known calcium-channel blocker used in treating hypertension and angina. This research suggests the potential for isoxazole compounds in developing new antihypertensive or antianginal medications, offering alternatives with possibly lesser negative inotropic effects (McKenna et al., 1988).

Anticancer Activities

Isoxazole derivatives have shown considerable inhibition of proliferation in cancer cell lines, such as MCF7 and HeLa. A lead compound demonstrated not only significant antiproliferative properties but also induced apoptosis in breast adenocarcinoma cells. Furthermore, in vivo studies on DMBA-induced mammary tumors in rats revealed tumor regression and downregulation of estrogen receptor expression, implicating isoxazole derivatives as promising chemotherapeutic prototypes (Ananda et al., 2016).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Future Directions

Future research could focus on exploring the biological activity of this compound. Given the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group, it might have interesting pharmacological properties . Further studies could also aim to optimize its synthesis and investigate its reactivity .

properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10(2)17-16(19)9-12-8-14(22-18-12)11-5-6-13(20-3)15(7-11)21-4/h5-8,10H,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXXEEFZXJKCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2583468.png)

![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)

![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)

![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)